

Early preclinical studies of KRAS G12C inhibitor 60

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Compound of Interest

Compound Name: KRAS G12C inhibitor 60

Cat. No.: B15570575

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An in-depth analysis of the early preclinical data for the KRAS G12C inhibitor, here referred to as compound 60, reveals a promising profile for this class of targeted therapies. This technical guide provides a comprehensive overview of the key preclinical studies, including its mechanism of action, biochemical and cellular activity, and in vivo efficacy. The data presented herein is representative of early-stage findings for covalent KRAS G12C inhibitors.

Mechanism of Action

Compound 60 is a highly selective, covalent inhibitor of the KRAS G12C mutant protein. The KRAS protein is a key molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation introduces a cysteine residue that is accessible to covalent inhibitors in the GDP-bound state. Compound 60 irreversibly binds to this cysteine, locking the KRAS G12C protein in its inactive state and thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.

Biochemical and Cellular Activity

The inhibitory activity of compound 60 was assessed through a series of biochemical and cell-based assays. The data demonstrates potent and selective inhibition of the KRAS G12C mutant.

Table 1: Biochemical and Cellular Activity of Compound 60

Assay Type	Metric	Cell Line / Target	Value
Biochemical Assay			
TR-FRET	IC50	Recombinant KRAS G12C	0.5 nM
Nucleotide Exchange Assay	IC50	Recombinant KRAS G12C	1.2 nM
Cellular Assays			
p-ERK Inhibition	IC50	NCI-H358 (KRAS G12C)	5 nM
Cell Viability	IC50	NCI-H358 (KRAS G12C)	8 nM
Cell Viability	IC50	MIA PaCa-2 (KRAS G12C)	10 nM
Cell Viability	IC50	A549 (KRAS G12S)	>10 μ M
Cell Viability	IC50	HCT116 (KRAS G13D)	>10 μ M

In Vivo Efficacy

The anti-tumor activity of compound 60 was evaluated in cell line-derived xenograft (CDX) models. NCI-H358 human lung cancer cells were implanted in immunodeficient mice. Following tumor establishment, mice were treated with either vehicle or compound 60.

Table 2: In Vivo Efficacy of Compound 60 in NCI-H358 Xenograft Model

Treatment Group	Dose (mg/kg, QD)	Tumor Growth Inhibition (%)
Vehicle	-	0
Compound 60	10	45
Compound 60	30	78
Compound 60	100	95

Experimental Protocols

TR-FRET Assay for KRAS G12C Inhibition

This assay measures the binding of compound 60 to the KRAS G12C protein.

- Reagents: Recombinant His-tagged KRAS G12C (GDP-bound), anti-His antibody conjugated to a FRET donor, and a labeled binding partner (e.g., a cyclic peptide) conjugated to a FRET acceptor.
- Procedure:
 - Compound 60 is serially diluted in assay buffer.
 - KRAS G12C protein is incubated with the compound dilutions.
 - The antibody-donor and binding partner-acceptor are added to the mixture.
 - The reaction is incubated to allow for binding.
 - The TR-FRET signal is read on a plate reader. A decrease in signal indicates displacement of the binding partner by the compound.
- Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular p-ERK Inhibition Assay

This assay determines the effect of compound 60 on the downstream signaling of KRAS G12C.

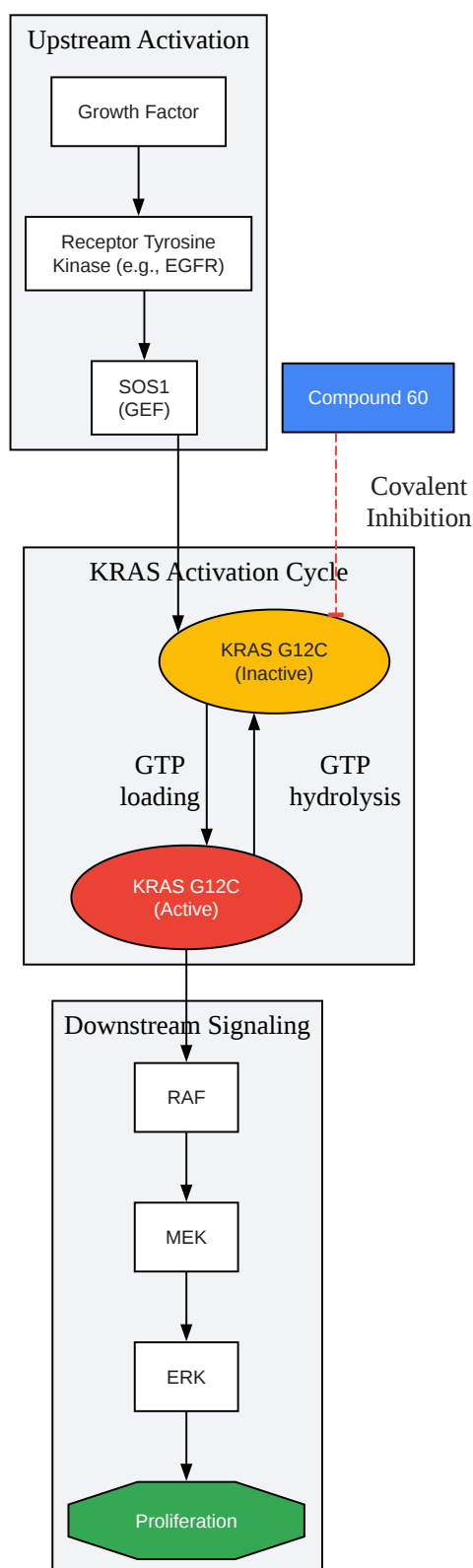
- **Cell Culture:** NCI-H358 cells are seeded in 96-well plates and allowed to adhere overnight.
- **Treatment:** Cells are treated with a serial dilution of compound 60 for 2 hours.
- **Lysis and Detection:** Cells are lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are quantified using an immunoassay (e.g., ELISA or Western Blot).
- **Data Analysis:** The ratio of p-ERK to total ERK is calculated, and the data is normalized to vehicle-treated controls. IC50 values are determined from the dose-response curve.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of compound 60 in a mouse model.

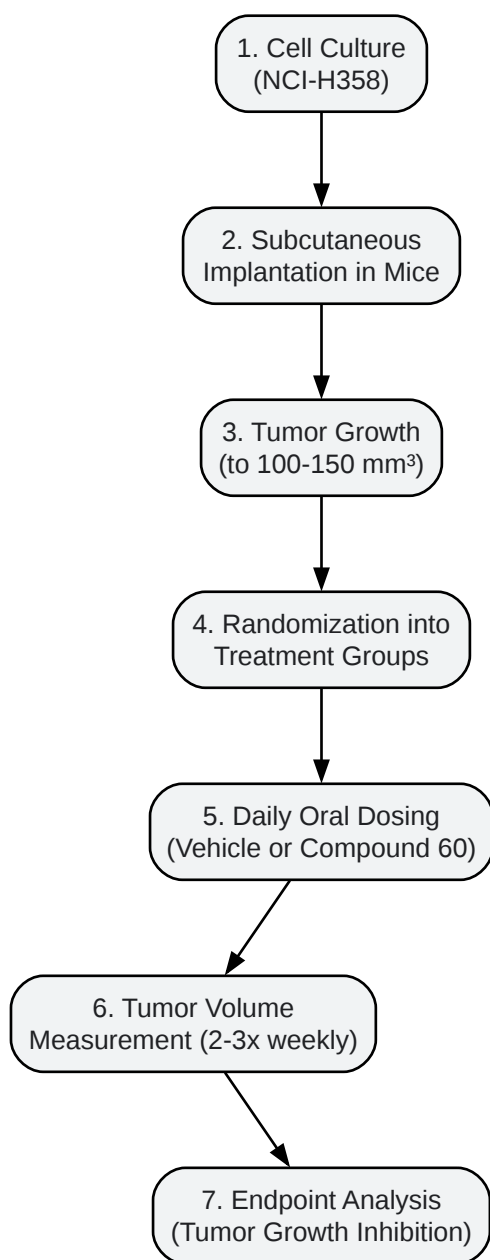
- **Animal Model:** Female athymic nude mice are used.
- **Cell Implantation:** 5×10^6 NCI-H358 cells are injected subcutaneously into the flank of each mouse.
- **Tumor Growth Monitoring:** Tumors are allowed to grow to an average volume of 100-150 mm³. Tumor volume is measured regularly using calipers.
- **Treatment:** Mice are randomized into treatment groups and dosed orally, once daily (QD), with either vehicle or compound 60 at the specified concentrations.
- **Efficacy Endpoint:** Treatment continues for a predetermined period (e.g., 21 days), or until tumors in the vehicle group reach a maximum allowed size. Tumor growth inhibition (TGI) is calculated at the end of the study.

Visualizations



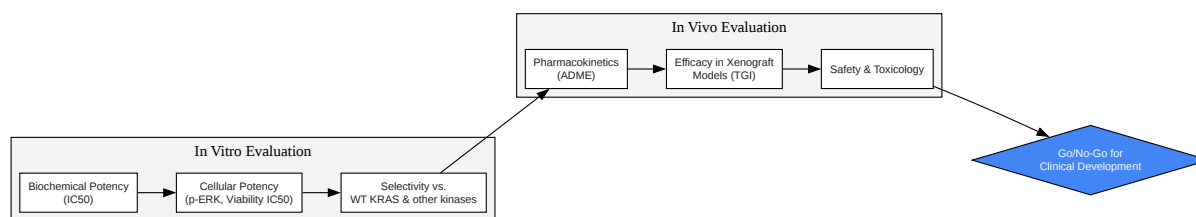
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Caption: Simplified KRAS signaling pathway and the mechanism of action of Compound 60.



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Caption: Experimental workflow for the in vivo xenograft study.



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Caption: Logical flow of the preclinical evaluation process for a KRAS G12C inhibitor.

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